

# Unveiling the Spectroscopic Signature of Rediocide C: A Technical Guide

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## Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557578

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This technical guide provides an in-depth overview of the spectroscopic data and characterization of **Rediocide C**, a daphnane diterpenoid isolated from *Trigonostemon reidioides* (Kurz) Craib. The information presented here is crucial for the identification, validation, and further development of this potent bioactive compound.

## Physicochemical Properties

**Rediocide C** is a complex diterpenoid with the following properties:

Property	Value
Chemical Formula	C <sub>46</sub> H <sub>54</sub> O <sub>13</sub>
Molecular Weight	814.9 g/mol
CAS Number	677277-98-4
Class	Diterpenoids
Source	<i>Trigonostemon reidioides</i> (Kurz) Craib

## Spectroscopic Data for Characterization

The structural elucidation of **Rediocide C** was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This data is compiled from the findings published in Chemical & Pharmaceutical Bulletin (2005).[\[1\]](#)[\[2\]](#)

### <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
...	...	...	...
Data to be populated from the full text of the cited publication.			

### <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)
...	...
Data to be populated from the full text of the cited publication.	

### Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	[M+Na] <sup>+</sup> ...	Adduct ion confirming the molecular formula
Further data to be populated from the full text.			

### Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Method	Solvent/Medium	Absorption Maxima ( $\lambda_{\text{max}}$ / $\nu_{\text{max}}$ )	Functional Group Interpretation
UV-Vis	Methanol	... nm	Chromophores such as conjugated systems
IR	KBr pellet	... $\text{cm}^{-1}$	Hydroxyl, carbonyl, ester, and other functional groups
Data to be populated from the full text.			

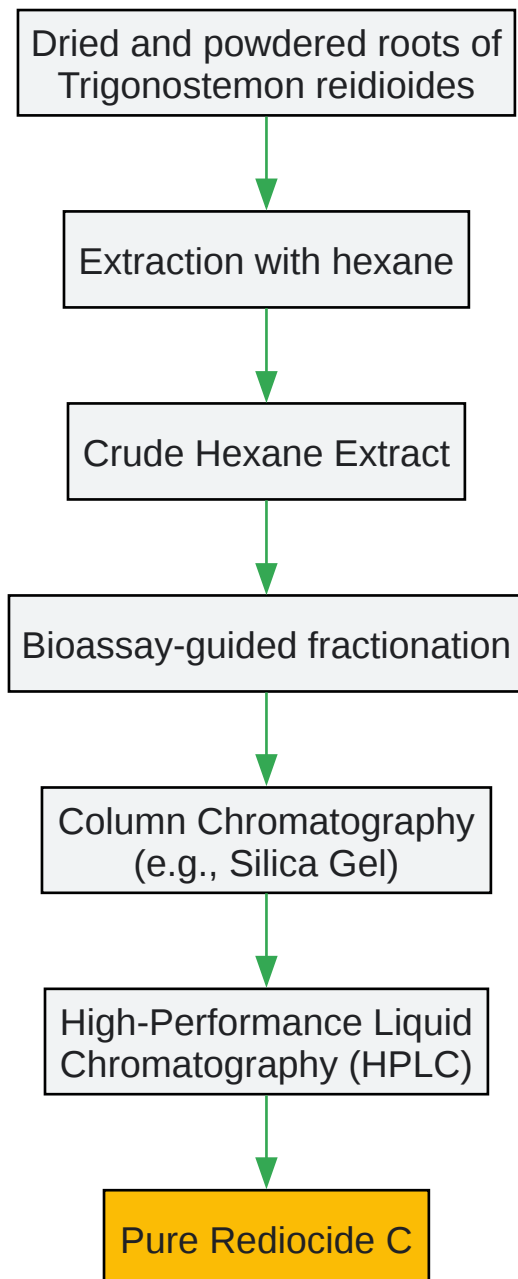
## Experimental Protocols

The isolation and characterization of **Rediocide C** involve a multi-step process, as detailed in the referenced literature.

### Isolation of Rediocide C

The general workflow for the isolation of **Rediocide C** from the roots of *Trigonostemon reidioides* is as follows:

## Isolation Workflow for Rediocide C



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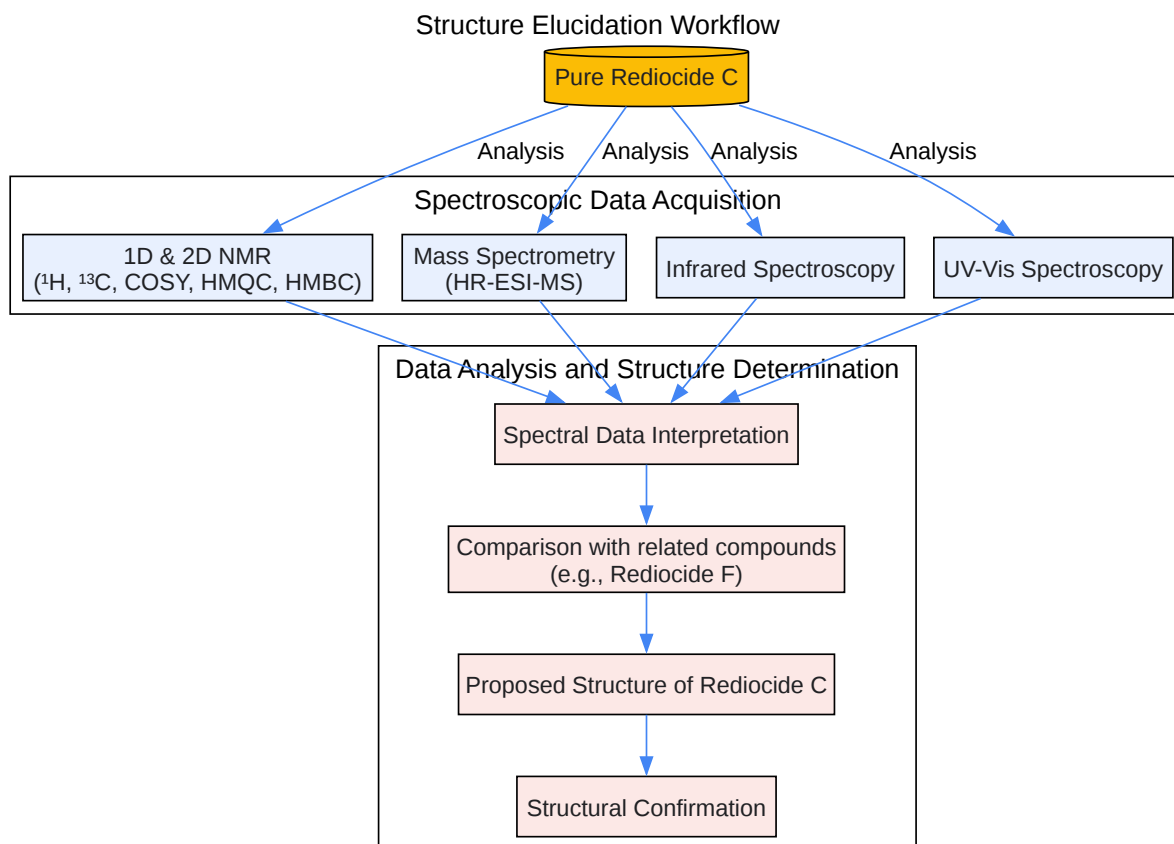
*Isolation Workflow for **Rediocide C***

- Plant Material and Extraction: The roots of *Trigonostemon reidioides* are collected, dried, and powdered. The powdered material is then subjected to extraction with hexane to obtain a crude extract.

- **Bioassay-Guided Fractionation:** The crude hexane extract undergoes bioassay-guided fractionation. This process involves separating the extract into different fractions and testing each for its biological activity (in this case, acaricidal activity against *Dermatophagoides pteronyssinus*).<sup>[1][2]</sup>
- **Chromatographic Purification:** The active fractions are further purified using a series of chromatographic techniques, including column chromatography over silica gel.
- **Final Purification:** Final purification to yield pure **Rediocide C** is typically achieved using High-Performance Liquid Chromatography (HPLC).

## Structure Elucidation Methodology

The determination of the chemical structure of **Rediocide C** relies on the comprehensive analysis of its spectroscopic data.



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#### *Workflow for the Structural Elucidation of **Rediocide C***

- **Spectroscopic Analysis:** Purified **Rediocide C** is subjected to a battery of spectroscopic analyses, including one- and two-dimensional NMR, mass spectrometry, IR, and UV-Vis spectroscopy.

- **Data Interpretation:** The obtained spectra are meticulously analyzed to determine the connectivity of atoms and the nature of functional groups. For instance, 2D NMR experiments like COSY, HMQC, and HMBC are used to establish the carbon-hydrogen framework.
- **Comparative Analysis:** The spectroscopic data of **Rediocide C** is compared with that of known related compounds. For example, the structure of Rediocide F was identified as a demethyl analog of **Rediocide C** through such comparative analysis.[1][2]
- **Structure Confirmation:** The proposed structure is confirmed by ensuring that all observed spectroscopic data are consistent with the proposed chemical architecture. In some cases, X-ray crystallography of a suitable derivative can provide ultimate confirmation of the absolute stereochemistry.

## Signaling Pathways and Biological Activity

While this guide focuses on the characterization of **Rediocide C**, it is noteworthy that related compounds, such as Rediocide A, have been investigated for their biological activities. Further research into the mechanism of action of **Rediocide C** may reveal its interaction with specific signaling pathways relevant to its acaricidal and potential other therapeutic effects.

This technical guide serves as a foundational resource for researchers working with **Rediocide C**. The detailed spectroscopic data and experimental protocols provided herein are essential for the accurate identification and further investigation of this promising natural product.

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## References

- 1. Rediocide A | CAS:280565-85-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Rediocide C | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]

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